molecular formula C51H63F3N10O15S2 B8069915 Cholecystokinin Octapeptide, desulfated (TFA)

Cholecystokinin Octapeptide, desulfated (TFA)

Cat. No.: B8069915
M. Wt: 1177.2 g/mol
InChI Key: HTIRPVYNGDRDRP-ITZXPNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide, desulfated (TFA) is a synthetic octapeptide derived from Cholecystokinin, a peptide hormone found in the gastrointestinal system and central nervous system. This compound is characterized by the absence of sulfate groups, which differentiates it from its sulfated counterparts. Cholecystokinin Octapeptide, desulfated (TFA) is primarily used in scientific research to study the physiological and pharmacological effects of Cholecystokinin without the influence of sulfation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholecystokinin Octapeptide, desulfated (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The desulfation is achieved by omitting the sulfation step during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Cholecystokinin Octapeptide, desulfated (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process includes rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin Octapeptide, desulfated (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholecystokinin Octapeptide, desulfated (TFA) has a wide range of applications in scientific research:

Mechanism of Action

Cholecystokinin Octapeptide, desulfated (TFA) exerts its effects by binding to Cholecystokinin receptors (CCK1 and CCK2) located in the gastrointestinal tract and central nervous system. The binding of the peptide to these receptors activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .

Comparison with Similar Compounds

Uniqueness: Cholecystokinin Octapeptide, desulfated (TFA) is unique due to the absence of sulfate groups, which allows researchers to study the effects of Cholecystokinin without the influence of sulfation. This makes it a valuable tool for understanding the specific roles of sulfation in Cholecystokinin’s biological activity .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRPVYNGDRDRP-ITZXPNBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63F3N10O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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